4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide
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Overview
Description
4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is a synthetic organic compound characterized by the presence of dichlorophenyl and difluorophenyl groups attached to a piperazine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide typically involves the reaction of 2,3-dichlorophenylamine with 2,4-difluorophenyl isocyanate in the presence of a suitable solvent and catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or sulfuric acid (H₂SO₄) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological systems, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- (2,3-dichlorophenyl)(2,4-difluorophenyl)methanamine
- 4-(2,3-dichlorophenyl)pyridine-3-carboxylic acid
- (2R,3S/2S,3R)-2-(2,4-Difluorophenyl)-3-(5-Fluoro-4-Pyrimidinyl)-1-(1H-1,2,4-Triazol-1-Yl)-2-Butanol
Uniqueness
4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)-1-piperazinecarboxamide is unique due to its specific combination of dichlorophenyl and difluorophenyl groups attached to a piperazine ring. This structure imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.
Properties
Molecular Formula |
C17H15Cl2F2N3O |
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Molecular Weight |
386.2 g/mol |
IUPAC Name |
4-(2,3-dichlorophenyl)-N-(2,4-difluorophenyl)piperazine-1-carboxamide |
InChI |
InChI=1S/C17H15Cl2F2N3O/c18-12-2-1-3-15(16(12)19)23-6-8-24(9-7-23)17(25)22-14-5-4-11(20)10-13(14)21/h1-5,10H,6-9H2,(H,22,25) |
InChI Key |
CNZZSAYHYJWDJK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1C2=C(C(=CC=C2)Cl)Cl)C(=O)NC3=C(C=C(C=C3)F)F |
Origin of Product |
United States |
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